molecular formula C23H21N3O6 B2678039 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide CAS No. 898456-34-3

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B2678039
CAS No.: 898456-34-3
M. Wt: 435.436
InChI Key: WWXTXTRMWKLIMR-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide is a complex organic compound that features a unique combination of structural elements, including a dihydroisoquinoline moiety, a pyran ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline core.

    Construction of the Pyran Ring: The pyran ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an aldehyde.

    Linking the Two Moieties: The dihydroisoquinoline and pyran structures are linked through a nucleophilic substitution reaction, where a suitable leaving group on the pyran ring is displaced by the dihydroisoquinoline.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via an acylation reaction, where the amine group of the dihydroisoquinoline-pyran intermediate reacts with a nitrophenyl acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the oxygen atoms in the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a different position of the nitro group.

    2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-21-11-20(13-25-9-8-16-4-1-2-5-17(16)12-25)31-14-22(21)32-15-23(28)24-18-6-3-7-19(10-18)26(29)30/h1-7,10-11,14H,8-9,12-13,15H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXTXTRMWKLIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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